molecular formula C9H7F3INO B13760700 Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- CAS No. 784183-53-5

Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro-

Cat. No.: B13760700
CAS No.: 784183-53-5
M. Wt: 329.06 g/mol
InChI Key: DZNFDYLOBOIWCO-UHFFFAOYSA-N
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Description

Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro-: is a chemical compound with the molecular formula C9H8F3INO This compound is characterized by the presence of an acetamide group, a trifluoromethyl group, and an iodine atom attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- typically involves the reaction of 2-iodo-4-methylphenylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: This compound has a bromine atom instead of a trifluoromethyl group.

    Acetamide, N-(2-iodo-4-methylphenyl)-2-phenyl-: This compound has a phenyl group instead of a trifluoromethyl group.

Uniqueness

Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications.

Properties

CAS No.

784183-53-5

Molecular Formula

C9H7F3INO

Molecular Weight

329.06 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-iodo-4-methylphenyl)acetamide

InChI

InChI=1S/C9H7F3INO/c1-5-2-3-7(6(13)4-5)14-8(15)9(10,11)12/h2-4H,1H3,(H,14,15)

InChI Key

DZNFDYLOBOIWCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)I

Origin of Product

United States

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